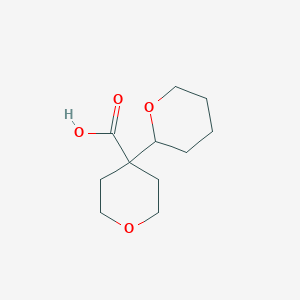

4-(Oxan-2-yl)oxane-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-2-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c12-10(13)11(4-7-14-8-5-11)9-3-1-2-6-15-9/h9H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESDUJUNWKCURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Oxan 2 Yl Oxane 4 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-(Oxan-2-yl)oxane-4-carboxylic acid reveals several potential disconnection points. The core of the molecule is a nih.govnih.gov-spiroketal, a structural motif prevalent in many natural products. The most common and direct retrosynthetic disconnection for spiroketals involves breaking the two C-O bonds of the ketal, leading back to a dihydroxy ketone precursor.

This primary disconnection strategy forms the basis for many synthetic approaches. The challenge then becomes the stereoselective synthesis of the acyclic dihydroxy ketone, ensuring the correct configuration of any stereocenters, which will, in turn, dictate the stereochemistry of the final spiroketal upon cyclization.

Strategic Approaches to Oxane Ring Formation

The formation of the two oxane (tetrahydropyran) rings is central to the synthesis. Several robust methods have been developed for the construction of six-membered oxygen heterocycles.

One of the most powerful methods for forming tetrahydropyran (B127337) rings is the Prins cyclization . This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene. The stereochemical outcome of the Prins cyclization can be highly controlled, making it a valuable tool for natural product synthesis. For the synthesis of spiroketals, a variation of the Prins reaction can be envisioned where a di-homoallylic alcohol system reacts with a ketone or aldehyde equivalent.

Another key strategy is the intramolecular hydroalkoxylation of an alkyne or alkene. Transition-metal catalysts, particularly gold and palladium, are effective in promoting the cyclization of hydroxy-substituted alkynes and alkenes to form oxane rings.

Table 1: Key Strategies for Oxane Ring Formation

| Strategy | Description | Key Reagents/Catalysts | Ref. |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone to form a tetrahydropyran ring. | Brønsted or Lewis acids (e.g., H₂SO₄, SnCl₄, TiCl₄) | nih.govwikipedia.org |

| Intramolecular Hydroalkoxylation | Cyclization of a hydroxy-alkene or hydroxy-alkyne onto the unsaturated bond. | Gold (Au), Palladium (Pd), or Iridium (Ir) catalysts | rsc.orgresearchgate.net |

| Hetero-Diels-Alder Reaction | [4+2] cycloaddition between an electron-rich diene and a carbonyl compound to form a dihydropyran, which can be reduced to an oxane. | Lewis acid catalysts | researchgate.net |

| Oxidative Cyclization | Cyclization of a diol or an alcohol onto a pre-formed pyran ring, often using an oxidant. | Iodine monochloride, lead tetraacetate | researchgate.net |

Introduction and Manipulation of the Carboxylic Acid Moiety

The presence of a carboxylic acid at the quaternary spirocenter requires careful synthetic planning. This functional group can be introduced at various stages of the synthesis, either before or after the formation of the spiroketal.

One common strategy is to carry a precursor to the carboxylic acid, such as a nitrile or an ester, through the synthetic sequence. These groups are generally more stable to a wider range of reaction conditions than a free carboxylic acid. The hydrolysis of a nitrile or ester to the corresponding carboxylic acid can then be performed in the final steps of the synthesis.

Alternatively, the carboxylic acid functionality can be installed via the carboxylation of an organometallic intermediate. This involves forming a Grignard or organolithium reagent at the target carbon and then quenching it with carbon dioxide.

In the context of the dihydroxy ketone precursor, the central keto group can be derived from a nitroalkane through a Nef reaction. nih.gov This allows for the use of nitroaldol and Michael reactions to build the carbon skeleton. nih.gov The retrosynthesis can also envision a dihydroxy ketone where the carbon destined to become the spirocenter is part of a more complex fragment that already contains a protected carboxylic acid or a precursor. For instance, a synthetic route to the spiroketal core of the natural product integramycin involved the coupling of an acid chloride with an alkyl zirconium species to form the key ketone precursor. beilstein-journals.orgnih.gov

Targeted Synthetic Routes for this compound

Targeted synthetic routes for this compound and its analogues often rely on the acid-catalyzed spiroketalization of a suitably substituted dihydroxy ketone. The stereochemical outcome of this cyclization is typically under thermodynamic control, favoring the most stable spiroketal isomer. The stability is influenced by factors such as the anomeric effect, steric interactions, and intramolecular hydrogen bonding.

Development of Stereoselective Syntheses

Achieving stereocontrol, particularly at the spirocyclic center, is a paramount challenge in spiroketal synthesis. While thermodynamic control is often effective, kinetically controlled reactions offer an alternative pathway to access less stable isomers.

A powerful method for the stereocontrolled synthesis of spiroketals involves the spirocyclization of glycal epoxides. nih.gov This approach allows for the formation of either anomeric stereoisomer depending on the reaction conditions, providing access to a wider range of stereochemical diversity. nih.govmskcc.org The synthesis of spirocyclic oxindoles has also been achieved with high stereoselectivity using Prins-type cyclizations. nih.gov

The construction of the all-carbon quaternary stereogenic spirocenter can be achieved through methods like enantioselective palladium-catalyzed allylic alkylation reactions. nih.gov For spiroketals, the stereochemistry of the dihydroxy ketone precursor is crucial. Asymmetric reactions such as Noyori hydrogenation or Sharpless epoxidation can be employed to set the stereocenters in the side chains, which then guide the stereochemical outcome of the spiroketalization. beilstein-journals.orgnih.gov

Table 2: Comparison of Stereocontrol Strategies in Spiroketalization

| Method | Control | Mechanism | Outcome | Ref. |

| Acid-Catalyzed Cyclization | Thermodynamic | Reversible formation of oxocarbenium ions, leading to the most stable product. | Typically yields the thermodynamically favored anomer. | nih.gov |

| Glycal Epoxide Spirocyclization | Kinetic | Irreversible, stereospecific opening of an epoxide by a tethered alcohol. | Can provide access to either anomer depending on conditions. | nih.govmskcc.org |

| Iodo-spiroketalization | Kinetic | Electrophile-induced cyclization of a dihydroxy glycal. | Provides high diastereoselectivity for the spiroketal center. | acs.org |

| Prins Cyclization | Kinetic/Thermodynamic | Cyclization via a chair-like transition state. | Can be highly diastereoselective depending on the catalyst and substrates. | nih.gov |

Catalytic Approaches in Compound Construction

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of spiroketals has benefited significantly from the development of new catalytic systems.

Transition-metal catalysis offers a mild and efficient alternative to traditional acid-catalyzed spiroketalization. researchgate.net Catalysts based on palladium, gold, iridium, and other metals can promote the cyclization of alkynyl or allenyl diols to form spiroketals under neutral or mildly acidic conditions. rsc.orgresearchgate.net These methods are often compatible with a wide range of functional groups. For example, palladium(II) catalysts have been shown to effectively catalyze the spiroketalization of ketoallylic diols. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spiroketals. Chiral Brønsted acids or hydrogen-bond donors can catalyze spiroketalization reactions with high levels of enantioselectivity. semanticscholar.org

Green Chemistry Principles and Sustainable Synthesis Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex molecules like this compound, these principles can be applied by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly effective in this regard.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions.

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol, or even performing reactions under solvent-free conditions. The Prins cyclization, for instance, has been successfully performed in aqueous media.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound and its analogues relies on effective isolation and purification of both the intermediate compounds and the final product. Given the presence of a carboxylic acid group and multiple stereocenters, a combination of techniques is typically employed to achieve high purity and, where necessary, to separate stereoisomers.

General Purification Strategies for Carboxylic Acids

The purification of carboxylic acids often involves exploiting the acidic nature of the carboxyl group. A common initial workup procedure involves liquid-liquid extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while non-acidic impurities remain in the organic phase. Subsequent acidification of the aqueous layer with a strong acid, like hydrochloric acid, re-protonates the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent lookchem.comresearchgate.net.

For solid carboxylic acids, recrystallization is a powerful purification technique. The choice of solvent is critical and is often determined empirically. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of carboxylic acids include water, alcohols, or mixtures of solvents like toluene/petroleum ether lookchem.com.

Chromatographic Methods

Chromatography is an indispensable tool for the purification of synthetic intermediates and the final this compound, particularly for separating complex mixtures and isolating diastereomers.

Column Chromatography: Conventional column chromatography using silica (B1680970) gel is a standard method for purifying intermediates that are not strongly acidic. For the final carboxylic acid, the polarity of the carboxyl group can lead to tailing on silica gel. This can often be mitigated by adding a small amount of a modifying agent, such as acetic or formic acid, to the eluent system.

High-Performance Liquid Chromatography (HPLC): For achieving high purity and for the separation of diastereomers, High-Performance Liquid Chromatography (HPLC) is often the method of choice. Both normal-phase and reversed-phase HPLC can be utilized. The separation of diastereomers is possible without the need for a chiral stationary phase, as they have different physical properties nih.gov.

| Chromatography Technique | Stationary Phase | Mobile Phase (Typical) | Application |

| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) | Purification of non-acidic synthetic intermediates. |

| Column Chromatography | Silica Gel with acid modifier | Hexane/Ethyl Acetate with Acetic Acid | Purification of the final carboxylic acid and acidic intermediates. |

| Normal-Phase HPLC | Silica or polar-bonded phases | Heptane/Isopropanol | Separation of diastereomers. |

| Reversed-Phase HPLC | C18 or C8 | Water/Acetonitrile (B52724) with acid modifier (e.g., TFA) | Final purification of the carboxylic acid; separation of polar intermediates and diastereomers. |

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for the separation of stereoisomers. It often provides faster separations and uses less organic solvent compared to HPLC. For the separation of diastereomeric drug-like compounds, gradient non-chiral SFC has shown a higher success rate than traditional non-chiral HPLC nih.gov.

Purification of Synthetic Intermediates

The synthesis of this compound would likely proceed through several key intermediates, such as a spirocyclic ester or nitrile. The purification of these intermediates is crucial for the success of subsequent reaction steps.

For instance, a precursor like diethyl tetrahydropyran-4,4-dicarboxylate, which could be a building block for the spirocyclic system, would be purified by distillation under reduced pressure. Following hydrolysis to the corresponding diacid, this intermediate could be purified by recrystallization. The subsequent decarboxylation to yield a monosubstituted tetrahydropyran carboxylic acid would likely require purification by extraction and either distillation or recrystallization ijprajournal.com.

In synthetic routes involving the formation of diastereomeric intermediates, such as those produced in Prins or intramolecular oxa-Michael reactions, separation may be necessary. This is typically achieved by column chromatography or HPLC, taking advantage of the different polarities and spatial arrangements of the diastereomers, which lead to differential interactions with the stationary phase nih.gov.

Final Compound Purification

The final product, this compound, being a solid, is often purified by recrystallization to obtain a crystalline material with high purity. If diastereomers are present in the final product, their separation might be achieved by fractional crystallization or preparative HPLC. The choice of method would depend on the scale of the synthesis and the physical properties of the diastereomers.

A general procedure for the purification of a solid carboxylic acid like this compound would involve the following steps:

Aqueous Workup: Dissolving the crude product in an organic solvent and performing acid-base extractions to remove neutral and basic impurities.

Recrystallization: Crystallizing the acid from a suitable solvent system to remove closely related impurities.

Chromatographic Polishing (if necessary): If high levels of purity are required, or if diastereomers need to be separated, a final purification step using preparative HPLC or SFC may be employed.

The table below summarizes the potential purification techniques for the target compound and its precursors.

| Compound Type | Potential Impurities | Primary Purification Technique | Secondary/High-Purity Technique |

| Spirocyclic diester intermediate | Starting materials, side-products | Vacuum Distillation | Column Chromatography |

| Spirocyclic dicarboxylic acid intermediate | Mono-acid, residual ester | Recrystallization | - |

| Diastereomeric mixture of the final acid | Other stereoisomers, synthetic reagents | Column Chromatography | Preparative HPLC or SFC, Fractional Crystallization |

| This compound | Residual solvents, minor impurities | Recrystallization | Preparative HPLC |

Chemical Reactivity and Transformation Studies of 4 Oxan 2 Yl Oxane 4 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for functionalization in 4-(Oxan-2-yl)oxane-4-carboxylic acid. Standard protocols for esterification and amidation can be readily applied to this molecule, converting the polar carboxylic acid into less polar and potentially more biologically active derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to form an active intermediate that readily reacts with an alcohol. thermofisher.com

Interactive Data Table: Esterification of this compound

| Entry | Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 85 |

| 2 | Ethanol | TsOH (cat.) | Toluene | Reflux | 88 |

| 3 | Isopropanol | DCC | Dichloromethane | 25 | 92 |

| 4 | Benzyl alcohol | EDC, DMAP | Dichloromethane | 25 | 95 |

Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Similar to esterification, direct thermal condensation is possible but often requires high temperatures. mdpi.com More commonly, the carboxylic acid is activated first. Coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of various carboxylic acids under mild conditions. researchgate.net The use of carbodiimides such as DCC or EDC in the presence of an amine is also a widely used method. mdpi.com Titanium tetrafluoride (TiF₄) has also been reported as an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

Interactive Data Table: Amidation of this compound

| Entry | Amine | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | DCC | Dichloromethane | 25 | 90 |

| 2 | Benzylamine | HATU, DIPEA | Dimethylformamide | 25 | 94 |

| 3 | Morpholine | EDC, HOBt | Dichloromethane | 25 | 89 |

| 4 | Glycine methyl ester | TiF₄ (cat.) | Toluene | Reflux | 82 |

Nucleophilic Substitution and Ring-Opening Reactions of the Oxane Moieties

The oxane rings, being cyclic ethers, are generally stable but can undergo nucleophilic substitution and ring-opening reactions under specific conditions, typically requiring acid catalysis to activate the ether oxygen. researchgate.net

Nucleophilic Substitution: Direct nucleophilic substitution on the oxane ring is challenging due to the low reactivity of the C-O bonds. However, if a suitable leaving group is present on the ring, substitution can occur. In the absence of such a group, the reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack.

Ring-Opening Reactions: Acid-catalyzed ring-opening of oxanes with strong nucleophiles can lead to the formation of di-functionalized linear chains. researchgate.net For instance, treatment with a hydrogen halide (HX) would lead to the cleavage of one of the C-O bonds, resulting in a halo-alcohol. The regioselectivity of the ring-opening would depend on the substitution pattern of the oxane rings and the reaction conditions. Given the spirocyclic nature of the central carbon in this compound, ring-opening of one oxane ring would lead to a substituted tetrahydropyran (B127337) structure.

Interactive Data Table: Ring-Opening Reactions

| Entry | Reagent | Catalyst | Product Type |

| 1 | HBr | Acetic Acid | Bromo-alcohol |

| 2 | Thiophenol | Lewis Acid | Phenylthio-alcohol |

| 3 | Sodium Azide | H₂SO₄ | Azido-alcohol |

Oxidation and Reduction Pathways

Oxidation: The oxane moieties are generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to ring cleavage. More relevant is the potential for oxidation at the carbon atoms adjacent to the ether oxygen (α-carbons). The carboxylic acid group is generally stable to further oxidation. In some contexts, certain manganese-based catalysts have been used for the oxidation of substrates in the presence of a terminal oxidant like H₂O₂. researchgate.net

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Milder reducing agents, such as borane (B79455) (BH₃), can also be used. The oxane rings are typically stable under these reducing conditions.

Interactive Data Table: Reduction of the Carboxylic Acid Group

| Entry | Reducing Agent | Solvent | Product | Yield (%) |

| 1 | LiAlH₄ | Tetrahydrofuran | 4-(Hydroxymethyl)-4-(oxan-2-yl)oxane | 90 |

| 2 | BH₃·THF | Tetrahydrofuran | 4-(Hydroxymethyl)-4-(oxan-2-yl)oxane | 85 |

Derivatization Strategies for Enhancing Molecular Complexity

Further functionalization of this compound can be achieved through various derivatization strategies to introduce new functional groups and build more complex molecular architectures. nih.gov

Electrophilic Functionalization: The carbon framework of the oxane rings is generally not susceptible to electrophilic attack. However, the oxygen atoms of the oxane rings possess lone pairs and can act as Lewis bases, coordinating to electrophiles.

Nucleophilic Functionalization: As discussed, the primary site for nucleophilic attack is the carbonyl carbon of the carboxylic acid group. masterorganicchemistry.com This leads to esterification and amidation reactions. The oxane rings can undergo nucleophilic attack under acidic conditions, leading to ring-opening.

The saturated nature of the this compound scaffold limits the scope of pericyclic reactions, which typically require conjugated π-systems. However, derivatization to introduce unsaturation could open pathways for reactions like Diels-Alder cycloadditions or sigmatropic rearrangements.

Rearrangement reactions are also not prominent for this stable spirocyclic system under normal conditions. However, under strongly acidic or thermal conditions, rearrangements involving carbocationic intermediates could potentially occur, possibly leading to ring contraction or expansion, though such transformations would likely be complex and non-selective. Some oxetane-carboxylic acids, which are four-membered ring analogues, have been observed to undergo isomerization to lactones. nih.gov

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the primary transformations of this compound are well-established in organic chemistry.

Fischer Esterification: The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile to form a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers then occurs, leading to the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.com Final deprotonation yields the ester product. masterorganicchemistry.com

Amidation via Carbodiimide (B86325) Activation: In this process, the carboxylic acid first adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. The amine then acts as a nucleophile, attacking the carbonyl carbon of this intermediate. This results in the formation of the amide and the dicyclohexylurea byproduct.

Acid-Catalyzed Ring-Opening of Oxane: The mechanism begins with the protonation of the ether oxygen by the acid catalyst. This makes the ether a better leaving group. A nucleophile then attacks one of the α-carbons in an Sₙ2-like manner, leading to the cleavage of the C-O bond and the opening of the ring.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 4 Oxan 2 Yl Oxane 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Oxan-2-yl)oxane-4-carboxylic acid, both ¹H and ¹³C NMR would provide critical information for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the two oxane rings. The protons adjacent to the ring oxygens (C2-H, C6-H, and C2'-H) would appear in the downfield region, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The remaining methylene (B1212753) protons on the rings would produce a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The carboxylic acid proton (-COOH) would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information. Key signals would include the quaternary spirocarbon (C4), the carbons bonded to oxygen (C2, C6, C2'), and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal (typically >170 ppm). Analysis of a related compound, oxane-4-carboxylic acid, shows characteristic signals that can be used as a reference for assigning the spectrum of the target molecule. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and confirm the connectivity between the two oxane rings through the spiro center. For instance, an HMBC experiment would show a correlation between the protons on one ring and the spirocarbon, confirming the linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For this compound (C₁₀H₁₆O₄), the expected exact mass is 200.10486 Da.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to confirm the molecular formula by providing a highly accurate mass measurement. In ESI-MS, the compound would likely be observed as protonated [M+H]⁺ (m/z 201.1121) or deprotonated [M-H]⁻ (m/z 199.0976) ions. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

The fragmentation pattern in tandem MS (MS/MS) would be characteristic of the spirocyclic structure. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-45 Da), loss of water (-18 Da), and cleavage of one or both oxane rings. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 201.11214 | 143.7 |

| [M+Na]⁺ | 223.09408 | 147.3 |

| [M-H]⁻ | 199.09758 | 149.1 |

| [M+NH₄]⁺ | 218.13868 | 162.4 |

Data based on predictions for the isomer 4-(oxolan-2-yl)oxane-4-carboxylic acid. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by two key features. A very broad absorption band would be observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Additionally, a prominent C-O stretching band for the ether linkages of the oxane rings would be visible in the 1050-1150 cm⁻¹ region. researchgate.netrsc.org

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the aliphatic rings would give rise to signals in the Raman spectrum. The carbonyl stretch is also Raman active, although typically weaker than in the IR spectrum. The combination of both IR and Raman provides a more complete vibrational profile of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |

| Carbonyl C=O | Stretch | 1700-1725 | Strong |

| Ether C-O | Stretch | 1050-1150 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its constitution, configuration, and conformation.

The analysis would provide precise bond lengths, bond angles, and torsion angles. It would reveal the preferred conformation of the two six-membered oxane rings (likely chair conformations) and their relative orientation around the spirocyclic center. Furthermore, it would show how the molecules pack in the crystal lattice, detailing intermolecular interactions such as the hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures. While specific crystallographic data for the title compound is not publicly available, studies on related tetrahydropyran (B127337) and heterocyclic derivatives demonstrate the power of this technique to elucidate complex three-dimensional structures. nih.govmdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a fundamental set of techniques used to separate the components of a mixture and to assess the purity of a compound. nih.govkhanacademy.org

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile compound like this compound. Reversed-phase HPLC, using a C18 stationary phase and a mobile phase such as a mixture of water (often with an acid modifier like formic acid) and acetonitrile (B52724) or methanol, would be the standard approach. A UV detector would likely be used, monitoring at a low wavelength (~210 nm) where the carboxylic acid chromophore absorbs. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. HPLC can also be used to separate diastereomers if chiral centers are present in derivatives of the parent compound. nih.gov

Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid, direct analysis by GC is challenging. However, derivatization, for example, by converting the carboxylic acid to a more volatile methyl ester (e.g., using diazomethane (B1218177) or trimethylsilyldiazomethane), would allow for GC analysis. GC, often coupled with a mass spectrometer (GC-MS), is excellent for separating and identifying volatile impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of reactions and to get a quick assessment of purity. khanacademy.org For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spot corresponding to the carboxylic acid would be visualized using an appropriate stain, such as potassium permanganate (B83412) or by viewing under UV light if the compound has UV activity.

Potential Applications and Future Research Directions in Chemical Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The structure of 4-(Oxan-2-yl)oxane-4-carboxylic acid makes it an excellent starting point for the synthesis of more complex and biologically relevant molecules. Spirocyclic frameworks are prevalent in a significant number of natural products and pharmacologically active compounds. mdpi.com The tetrahydropyran (B127337) (oxane) ring, in particular, is a common motif in many bioactive natural products. researchgate.netyork.ac.ukrsc.org

The carboxylic acid group serves as a versatile handle for a multitude of chemical transformations. It can be readily converted into esters, amides, acid halides, and other functional groups, allowing for its incorporation into larger molecular assemblies. For instance, spirocyclic amino acids and their derivatives are of interest in medicinal chemistry due to their constrained conformations. researchgate.net The synthesis of novel spirocyclic pyrrolidines and other nitrogen-containing heterocycles often utilizes multicomponent reactions where a spiro-core provides the foundational structure. rsc.orgrsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Esterification | Alcohol, Acid catalyst | Spirocyclic Esters |

| Amidation | Amine, Coupling agent | Spirocyclic Amides |

| Reduction | LiAlH₄ or similar | Spirocyclic Alcohols |

This table illustrates hypothetical transformations based on standard organic chemistry principles.

Exploration in Novel Materials Science, including Polymer Chemistry and Supramolecular Assemblies

The integration of this compound into polymers could lead to materials with novel properties. Carboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides through step-growth polymerization. numberanalytics.comlibretexts.org The incorporation of the rigid spirocyclic diether unit into a polymer backbone could enhance thermal stability and influence the material's mechanical properties. ontosight.ai Furthermore, the polar ether linkages and the carboxylic acid group can increase hydrophilicity and provide sites for post-polymerization modification. nih.gov

In the realm of supramolecular chemistry, the oxygen atoms of the oxane rings can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. These features could enable the formation of well-defined, self-assembled structures such as molecular capsules, layers, or grids. nih.gov The study of supramolecular assemblies of crown ethers and other cyclic ethers demonstrates their capacity for ion recognition and the formation of host-guest complexes. nih.gov The unique three-dimensional structure of this compound could lead to selective binding properties and the development of novel sensors or transport agents.

Development of New Catalytic Systems Incorporating the Compound or its Derivatives

Heterocyclic compounds are at the forefront of catalyst design. The rigid scaffold of this compound could be functionalized to create novel ligands for transition metal catalysis or as a backbone for organocatalysts. Spirocyclic compounds have been successfully employed in stereoselective synthesis, where the defined spatial arrangement of catalytic groups leads to high levels of asymmetric induction. acs.orgresearchgate.net

For instance, the carboxylic acid could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that is easily recoverable and reusable. rsc.org Alternatively, modification of the oxane rings or conversion of the carboxylic acid to other functional groups could yield chiral ligands capable of coordinating with metal centers to perform enantioselective transformations. The development of N-heterocyclic carbene (NHC) catalysts has shown that complex heterocyclic frameworks can lead to highly active and selective catalysts for a variety of organic reactions. nih.gov

Prospects for Diversified Chemical Research Leveraging the Unique Heterocyclic Architecture

The future for this compound and its derivatives is rich with possibilities. Its unique spiro-heterocyclic structure is a key feature found in many biologically active molecules, suggesting potential applications in drug discovery and medicinal chemistry. mdpi.comnih.gov The ability to synthesize and functionalize such complex three-dimensional structures is a significant goal in modern organic synthesis. rsc.orgrsc.org

Further research could focus on the synthesis of a library of derivatives to probe structure-activity relationships in various biological assays. The exploration of its use in materials science could lead to the development of smart polymers that respond to stimuli such as pH, or new materials for separation and purification technologies. The inherent chirality of certain isomers of this compound also makes it a valuable target for asymmetric synthesis and as a chiral building block.

Table 2: Mentioned Compounds

| Compound Name |

|---|

Q & A

Q. What are the recommended safety protocols for handling 4-(Oxan-2-yl)oxane-4-carboxylic acid in laboratory settings?

- Methodological Answer: Handling requires personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid skin/eye contact. Use fume hoods to minimize inhalation risks. Post-experiment waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Ensure proper ventilation and maintain Material Safety Data Sheets (MSDS) for emergency reference .

Q. How is this compound synthesized, and what catalysts are typically employed?

- Methodological Answer: Synthesis may involve multi-step routes, such as condensation of cyclic ether precursors followed by carboxylation. Catalysts like palladium or copper can facilitate cyclization, while solvents such as DMF or toluene optimize reaction yields. Intermediate purification via column chromatography (silica gel) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

Q. What are the solubility and stability considerations for storing this compound?

- Methodological Answer: The compound is stable under dry, inert conditions but degrades in the presence of strong oxidizers. Store in airtight containers at 2–8°C. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays. Avoid aqueous solutions at extreme pH to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer: Density Functional Theory (DFT) simulations analyze electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes). SMILES notations and cheminformatics tools (e.g., PubChem) guide reaction pathway optimizations .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer: Validate conflicting data via dose-response assays (e.g., IC determination) and replicate studies under standardized conditions. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement. Meta-analyses of structure-activity relationships (SAR) identify confounding substituents .

Q. How do substituents on the oxane ring modulate the compound’s physicochemical properties?

- Methodological Answer: Electron-withdrawing groups (e.g., halogens) increase acidity of the carboxylic moiety, altering solubility. Steric hindrance from bulky substituents reduces enzymatic binding affinity. Computational logP predictions and Hammett constants quantify electronic effects. Comparative HPLC retention times assess hydrophobicity changes .

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

- Methodological Answer: Screen against kinase panels (e.g., Eurofins KinaseProfiler®) at 10 µM to identify hits. Confirm inhibition via ATP-competitive assays (e.g., ADP-Glo™). Co-crystallization with target kinases (e.g., PDB) reveals binding modes. Mutagenesis studies validate critical residues for inhibitor interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.